molecular formula C18H16Cl2N4O2S B2971793 ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE CAS No. 361173-31-1

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B2971793
CAS No.: 361173-31-1
M. Wt: 423.31
InChI Key: YMJAZOLGRFELGC-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This particular compound features a triazole ring substituted with chlorophenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with biological targets:

Comparison with Similar Compounds

ETHYL 2-{[4-(4-CHLOROPHENYL)-5-[(4-CHLOROPHENYL)AMINO]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can be compared with other triazole derivatives:

This compound stands out due to its unique combination of chlorophenyl and sulfanyl groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[5-(4-chloroanilino)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-2-26-16(25)11-27-18-23-22-17(21-14-7-3-12(19)4-8-14)24(18)15-9-5-13(20)6-10-15/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAZOLGRFELGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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